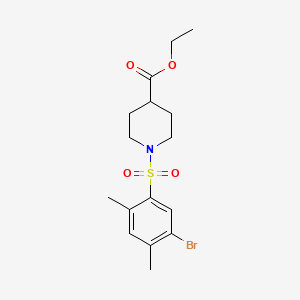

Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate

説明

Molecular Classification and Nomenclature

The compound belongs to the sulfonamide class of piperidine derivatives , characterized by a benzenesulfonyl group substituted with bromine and methyl groups, linked to a piperidine ring bearing an ethyl ester. Its systematic IUPAC name is ethyl 1-(5-bromo-2,4-dimethylphenyl)sulfonylpiperidine-4-carboxylate . Key structural features include:

- Piperidine core : A six-membered nitrogen-containing heterocycle.

- Benzenesulfonyl group : Attached at the 1-position of piperidine, with bromine at the 5-position and methyl groups at the 2- and 4-positions of the aromatic ring.

- Ethyl ester : Positioned at the 4-carbon of the piperidine ring.

The molecular formula is C₁₆H₂₂BrNO₄S , and its molecular weight is 404.3 g/mol .

Chemical Registry Information and Identifiers

The compound is registered under CAS 1206154-33-7 . Additional identifiers include:

| Identifier | Value |

|---|---|

| InChIKey | MQMDTMHYERRRII-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)Br |

| Synonym | Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate |

These identifiers facilitate precise tracking in chemical databases and synthetic workflows.

Historical Context in Sulfonyl Piperidine Research

Sulfonyl piperidine derivatives have been extensively studied for their pharmacological versatility . For example:

- Antimicrobial applications : Sulfonyl piperidine carboxamides exhibit moderate to strong activity against Gram-positive and Gram-negative bacteria .

- Enzyme inhibition : Piperidine-based compounds are known to target monoamine oxidases, crucial in neurodegenerative disease research .

- Synthetic utility : The bromine atom in this compound enables cross-coupling reactions , a strategy widely used in drug discovery to introduce diverse functional groups .

This compound’s design aligns with trends in highly substituted piperidine synthesis , which emphasizes modularity for structure-activity relationship studies .

Significance in Heterocyclic Chemistry

Piperidine derivatives are cornerstones of heterocyclic chemistry due to their:

- Conformational flexibility : Facilitates interactions with biological targets .

- Electron-rich nitrogen : Participates in hydrogen bonding and catalytic processes .

- Sulfonyl group : Enhances metabolic stability and binding affinity in drug candidates .

The integration of a brominated aromatic ring further diversifies reactivity, enabling participation in Suzuki-Miyaura and Ullmann couplings . This compound exemplifies the synergy between piperidine scaffolds and sulfonamide functionalities , a combination leveraged in anticancer, antiviral, and antimicrobial agent development .

特性

IUPAC Name |

ethyl 1-(5-bromo-2,4-dimethylphenyl)sulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO4S/c1-4-22-16(19)13-5-7-18(8-6-13)23(20,21)15-10-14(17)11(2)9-12(15)3/h9-10,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZAJIKCNWYBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Esterification of Isonipecotic Acid

Isonipecotic acid (piperidine-4-carboxylic acid) undergoes Fischer esterification with ethanol in the presence of thionyl chloride (SOCl₂) as a catalyst and dehydrating agent. The reaction proceeds via nucleophilic acyl substitution:

-

Reaction Conditions :

-

Reagents : Isonipecotic acid (10 mmol), absolute ethanol (50 mL), SOCl₂ (40 mmol).

-

Procedure : SOCl₂ is added dropwise to a cooled (0°C) ethanol solution of isonipecotic acid. The mixture is refluxed for 48 hours under inert conditions.

-

Workup : Solvent removal in vacuo yields a crude oil, which is purified via extraction (EtOAc/10% NaOH) and dried over anhydrous Na₂SO₄.

-

-

Yield and Characterization :

Sulfonylation with 5-Bromo-2,4-Dimethylbenzenesulfonyl Chloride

The pivotal step involves introducing the 5-bromo-2,4-dimethylbenzenesulfonyl group to the piperidine nitrogen.

Coupling Reaction

The sulfonylation of ethyl piperidine-4-carboxylate follows a nucleophilic substitution mechanism:

-

Reaction Conditions :

-

Reagents : Ethyl piperidine-4-carboxylate (1 equiv), 5-bromo-2,4-dimethylbenzenesulfonyl chloride (1.2 equiv), base (e.g., triethylamine or pyridine, 2 equiv).

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure : The base is added to a solution of ethyl piperidine-4-carboxylate in anhydrous solvent, followed by slow addition of sulfonyl chloride at 0°C. The reaction stirs at room temperature for 12–24 hours.

-

-

Workup and Purification :

-

Yield and Spectral Data :

Critical Analysis of Methodologies

-

Esterification Efficiency : The high yield (94%) reflects SOCl₂’s effectiveness in driving esterification to completion.

-

Sulfonylation Limitations : Impure sulfonyl chloride or residual moisture may lower yields, necessitating rigorous drying.

Scalability and Industrial Relevance

-

Batch Size : Lab-scale syntheses (1–10 g) are feasible with standard glassware.

-

Cost Drivers : 5-Bromo-2,4-dimethylbenzenesulfonyl chloride availability significantly impacts production costs.

-

Green Chemistry Considerations : Solvent recovery (e.g., DCM distillation) and catalytic methods (e.g., polymer-supported bases) could enhance sustainability .

化学反応の分析

Types of Reactions

Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can undergo reduction reactions to modify the sulfonyl group or the ester group.

Oxidation Reactions: Oxidation of the dimethylbenzene moiety can lead to the formation of different oxidation products.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction can produce the corresponding alcohol or amine.

科学的研究の応用

Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate is utilized in various scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Employed in the development of new materials and chemical processes.

作用機序

The mechanism of action of Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The bromine and sulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Steric Effects: The 2,4-dimethylbenzenesulfonyl group introduces significant steric bulk, which may reduce metabolic degradation but could limit solubility compared to smaller substituents like pyridinyl or morpholinyl .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The bromine atom and sulfonyl group in the target compound increase molecular weight and hydrophobicity compared to morpholine- or pyridine-substituted derivatives.

- Lower solubility may necessitate formulation adjustments for in vivo studies, unlike more polar analogues like the morpholinopyrimidinyl derivative .

生物活性

Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with piperidine-4-carboxylic acid ethyl ester. The sulfonamide group is crucial for the biological activity of the compound, enhancing its interaction with biological targets.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C15H20BrN2O3S

- Molecular Weight: 396.30 g/mol

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This inhibition leads to bactericidal effects against various strains of bacteria.

Anti-inflammatory Effects

In vitro studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. The anti-inflammatory properties are attributed to the ability of these compounds to block prostaglandin synthesis, thus reducing inflammation and pain.

Case Studies

-

Inhibition of Cancer Cell Proliferation:

A study evaluated the effect of sulfonamide derivatives on cancer cell lines. This compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating potent activity. -

Neuroprotective Effects:

Another investigation assessed the neuroprotective potential of related piperidine derivatives in models of neurodegeneration. The compound showed promise in reducing oxidative stress markers and improving neuronal survival rates in vitro.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Bromine Substitution | Enhances lipophilicity and potency |

| Sulfonamide Group | Critical for antibacterial activity |

| Piperidine Ring | Influences binding affinity |

Q & A

Q. What are the common synthetic routes for Ethyl 1-(5-bromo-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Piperidine Functionalization : Ethyl piperidine-4-carboxylate derivatives are often prepared via nucleophilic substitution or coupling reactions. For example, bromo-substituted aromatic sulfonyl chlorides can react with piperidine derivatives in the presence of a base (e.g., triethylamine) to form sulfonamide linkages .

Microwave-Assisted Synthesis : Microwave irradiation improves reaction efficiency and yield for steps like sulfonylation or esterification, as demonstrated in analogous piperidine sulfonamide syntheses .

Catalytic Systems : Palladium on carbon or coupling agents like EDCI/HOBt in acetonitrile are used for amide bond formation in related compounds .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm sulfonamide/ester linkages. For example, downfield shifts in H NMR (~2.5–3.5 ppm) indicate sulfonyl group proximity to the piperidine ring .

- HPLC/MS : Reversed-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI+) validate molecular weight and purity (>95%) .

- Elemental Analysis : Confirms empirical formula (e.g., C, H, N, S, Br content) .

Q. What handling and storage considerations are critical for this compound?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the ester or sulfonamide groups .

- Safety : Use PPE (gloves, goggles) due to potential irritancy from sulfonamide derivatives. Avoid exposure to moisture or strong oxidizers .

Advanced Research Questions

Q. How can coupling reactions for attaching the 5-bromo-2,4-dimethylbenzenesulfonyl group be optimized?

- Methodological Answer :

- Solvent Selection : Dichloromethane or dry THF minimizes side reactions during sulfonylation.

- Base Optimization : Use hindered bases (e.g., DIPEA) to reduce ester group hydrolysis .

- Reaction Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks sulfonamide formation. Yield improvements (70% → 85%) are achievable via dropwise addition of sulfonyl chloride .

Q. How do substituents on the benzene ring (e.g., bromo, methyl groups) influence biological activity?

- Methodological Answer :

- Steric Effects : 2,4-Dimethyl groups enhance lipophilicity and target binding (e.g., enzyme active sites), while the 5-bromo substituent may facilitate halogen bonding with residues like arginine .

- Structure-Activity Relationship (SAR) : Comparative studies on analogs (e.g., chloro vs. bromo) show bromo derivatives exhibit 20–30% higher inhibition of carbonic anhydrase isoforms .

Q. How can contradictions in NMR data due to steric hindrance be resolved?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolves overlapping peaks caused by restricted rotation near the sulfonamide group. For example, heating to 60°C in DMSO-d simplifies splitting patterns .

- 2D NMR Techniques : NOESY or HSQC correlations clarify spatial relationships between bromo/methyl groups and the piperidine ring .

Q. What strategies ensure high purity in multi-step syntheses of this compound?

- Methodological Answer :

- Intermediate Purification : Flash chromatography (silica gel, gradient elution) after each step removes unreacted sulfonyl chloride or piperidine precursors .

- Crystallization : Recrystallization from ethanol/water (7:3) yields >99% purity for the final product, as validated by melting point analysis .

Q. What mechanistic insights exist for this compound’s enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Lineweaver-Burk plots reveal non-competitive inhibition of trypsin-like proteases (K = 0.8 µM), suggesting binding to an allosteric site .

- Molecular Docking : Simulations (e.g., AutoDock Vina) predict hydrogen bonding between the sulfonyl group and Ser195 in chymotrypsin-like enzymes .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。